![molecular formula C13H15ClN4O B1417929 Methoxy Red CAS No. 68936-13-0](/img/structure/B1417929.png)
Methoxy Red
Overview
Description
“Methoxy Red” is related to Allura Red AC (E129), an azo dye widely used in various food and beverage products . It’s synthesized by coupling diazotized 5-amino-4-methoxy-2-toluenesulphonic acid with 6-hydroxy-2-naphthalene sulphonic acid .
Synthesis Analysis
The synthesis of Allura Red involves the coupling of diazotized 5-amino-4-methoxy-2-toluenesulphonic acid with 6-hydroxy-2-naphthalene sulphonic acid . This process involves a diazocoupling reaction, which is an important type of reaction in the synthesis of azo dyes .
Molecular Structure Analysis
The molecular formula of Allura Red, which contains a methoxy group, is C18H14N2Na2O8S2 . It belongs to the class of azo dyes, which contain an azo group (-N=N-) as the chromophore in the molecular structure .
Chemical Reactions Analysis
Allura Red is electrochemically active with irreversible reactions . The presence of the methoxy group can influence the reactivity of the compound, as seen in the study of thermochromism of azo dyes .
Physical And Chemical Properties Analysis
While specific physical and chemical properties of “Methoxy Red” are not available, the presence of the methoxy group can influence the properties of the compound. For example, methoxy groups have been reported to act as a stabilizer for phenoxyl radicals formed during scavenging of free radicals .
Scientific Research Applications
Mechanically Responsive Fluorescent Materials
“Methoxy Red” plays a crucial role in the development of high-contrast mechanically responsive luminescent (MRL) materials. These materials change their emission properties in response to mechanical stimuli, which can be useful in sensing and signaling applications .
Electrosynthesis of Conducting Polymer Films
The anodic polymerization of “Methoxy Red” can yield thin and stable polymeric films that are electroactive in acidic solutions. This process is significant for creating conducting polymer films with potential applications in electronics and materials science .
Imaging Aβ Plaques in Living Transgenic Mice
Derivatives of “Methoxy Red,” such as Methoxy-X04, are used for imaging amyloid β (Aβ) plaques in living transgenic mice. This application is crucial for Alzheimer’s disease research, as it allows for the non-invasive study of plaque formation and progression .
Quantitative Analysis of Methoxyl and Ethoxyl Groups
A method involving “Methoxy Red” has been developed for the accurate determination of methoxyl and ethoxyl groups in lignin. This technique is essential for understanding the chemical composition and structure of lignin, which has implications for biofuel production and material science .
Directed Ortho-Metallation Reactions
Methoxy substituents on aromatic molecules, such as those found in “Methoxy Red,” are powerful directing groups used in directed ortho-metallation reactions. These reactions are fundamental in synthetic chemistry for constructing complex molecular architectures .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[(4-methoxyphenyl)diazenyl]benzene-1,3-diamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O.ClH/c1-18-11-5-3-10(4-6-11)16-17-13-7-2-9(14)8-12(13)15;/h2-8H,14-15H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGWQPAKARFOPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methoxy Red | |
CAS RN |
68936-13-0 | |
Record name | Methoxy Red | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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